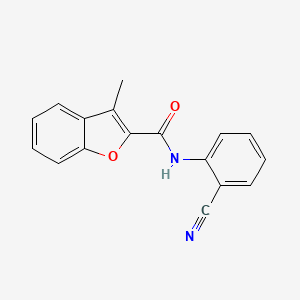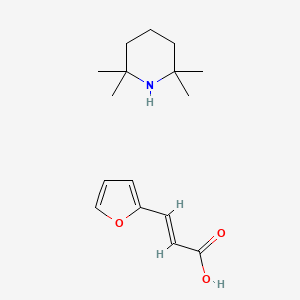![molecular formula C16H16FNO4S B5336175 3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5336175.png)
3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid, also known as Fisobol® or Compound 21, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of the protein kinase C (PKC) family, which makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
作用機序
The mechanism of action of 3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid involves its binding to the catalytic domain of PKCs, which prevents the activation of these proteins. This inhibition leads to a decrease in downstream signaling pathways, which can result in the suppression of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and dependent on the specific PKC isoform that is inhibited. However, studies have shown that this compound can have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on various cell types. In animal models, this compound has been shown to reduce tumor growth and improve survival rates, further supporting its potential as a therapeutic agent.
実験室実験の利点と制限
One of the primary advantages of using 3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid in lab experiments is its specificity for PKCs. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of PKCs in various diseases. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
The potential future directions for research involving 3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid are numerous. One area of interest is the development of new therapeutic strategies for cancer and inflammatory disorders based on the inhibition of PKCs. Additionally, researchers are exploring the use of this compound as a tool for studying the role of PKCs in various cellular processes, including cell migration and differentiation. Finally, the development of new analogs of this compound with improved solubility and specificity for specific PKC isoforms is an area of active research.
合成法
The synthesis of 3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid involves several steps, including the reaction of 3-bromo-5-fluorobiphenyl with isopropylamine, followed by the reaction of the resulting product with sulfonyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure compound, which is essential for its use in scientific research.
科学的研究の応用
The potential applications of 3'-fluoro-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid in scientific research are vast. One of the primary uses of this compound is as a tool for studying the PKC family of proteins. PKCs are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKCs, this compound can help researchers understand the role of these proteins in various diseases and develop new therapeutic strategies.
特性
IUPAC Name |
3-(3-fluorophenyl)-5-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-10(2)18-23(21,22)15-8-12(6-13(9-15)16(19)20)11-4-3-5-14(17)7-11/h3-10,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSXXPCPUNYUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5336111.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5336127.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5336130.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-2-furamide](/img/structure/B5336138.png)

![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5336141.png)
![4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}benzonitrile hydrochloride](/img/structure/B5336142.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5336157.png)
![4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5336159.png)
![7-(3-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5336166.png)
![phenyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5336179.png)
![2-{1-cyclopentyl-4-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-2-piperazinyl}ethanol](/img/structure/B5336192.png)
